Pterosin D

Descripción general

Descripción

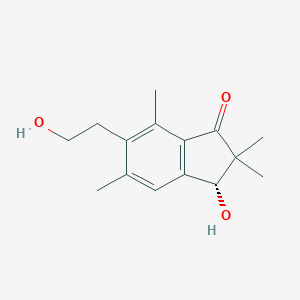

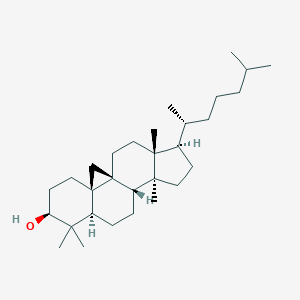

Pterosin D is a sesquiterpenoid that can be isolated from aerial plants of P. cretica . It belongs to the class of organic compounds known as indanones .

Synthesis Analysis

This compound can be synthesized from pterosin Z . A new approach to the synthesis of d4-pterosin B (d4-Ptb) and d4-bromopterosin (d4-BrPt) has been introduced, which could be useful as internal standards in the quantification of ptaquiloside .Molecular Structure Analysis

The molecular formula of this compound is C15H20O3 . Its molecular weight is 248.32 .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, it’s worth noting that this compound is a sesquiterpenoid, a class of terpenes that consist of three isoprene units and have the molecular formula C15H24 .Physical And Chemical Properties Analysis

This compound is a powder . It has a molecular weight of 248.32 and a molecular formula of C15H20O3 .Aplicaciones Científicas De Investigación

Antidiabetic Effects

Pterosin D, like other pterosins, has shown potential in antidiabetic applications. Pterosin A, a closely related compound, demonstrated effectiveness in improving hyperglycemia and glucose intolerance in diabetic mouse models. It reversed increased serum insulin and insulin resistance in these models, indicating a potential role for pterosins in diabetes treatment (Hsu et al., 2013).

Synthesis and Detection

Pterosins, including this compound, have been synthesized for various applications, such as serving as internal standards in the quantification of carcinogenic compounds like ptaquiloside. This indicates their utility in analytical chemistry and environmental monitoring (Attya et al., 2012).

Distribution and Bioactivity in Ferns

The distribution of pterosins like this compound in various fern species has been studied, with insights into their potential anti-diabetic activity and their effects in glucose uptake assays. This research provides a foundation for understanding the biological roles and potential therapeutic applications of pterosins in plants (Chen et al., 2015).

Therapeutic Potential

Pterosins, including this compound, have been identified as potential therapeutic agents for various conditions. For example, pterosin derivatives were found to inhibit enzymes involved in Alzheimer’s disease, indicating their potential as multi-targeted therapeutic agents (Jannat et al., 2019).

Cytotoxic Activity

Some pterosins exhibit cytotoxic activity against various cancer cell lines. This suggests a potential role in cancer treatment or as a tool in cancer research (Uddin et al., 2011).

Cardioprotective Effects

Pterosin B, another pterosin compound, has shown potential in reducing cardiomyocyte hypertrophy, suggesting that pterosins could have a role in treating heart conditions (Lee et al., 2020).

Direcciones Futuras

Mecanismo De Acción

Target of Action

Pterosin D is a sesquiterpenoid compound that can be isolated from aerial plants of Pteris cretica Related compounds such as pterosin c have shown significant selective cytotoxicity , suggesting that this compound may also interact with cellular targets to induce cytotoxic effects.

Mode of Action

It is known that pterosin a, a related compound, has been found to inhibit gluconeogenesis in the liver . This suggests that this compound might also interact with its targets in a similar manner, leading to changes in cellular metabolism.

Biochemical Pathways

Given the potential cytotoxic effects of related compounds , it is plausible that this compound may influence pathways related to cell survival and death

Result of Action

Related compounds have shown cytotoxic effects , suggesting that this compound may also induce cell death in certain contexts

Propiedades

IUPAC Name |

(3R)-3-hydroxy-6-(2-hydroxyethyl)-2,2,5,7-tetramethyl-3H-inden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O3/c1-8-7-11-12(9(2)10(8)5-6-16)14(18)15(3,4)13(11)17/h7,13,16-17H,5-6H2,1-4H3/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FITSCHPIOGIYJY-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1CCO)C)C(=O)C(C2O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C(=C1CCO)C)C(=O)C([C@@H]2O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90955712 | |

| Record name | 3-Hydroxy-6-(2-hydroxyethyl)-2,2,5,7-tetramethyl-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90955712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

34169-70-5 | |

| Record name | (3R)-2,3-Dihydro-3-hydroxy-6-(2-hydroxyethyl)-2,2,5,7-tetramethyl-1H-inden-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34169-70-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pterosin D | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034169705 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxy-6-(2-hydroxyethyl)-2,2,5,7-tetramethyl-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90955712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pterosin D | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JQG5G2RA7K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Pterosin D and where is it found?

A1: this compound is a natural product belonging to the pterosins family, which are 1-indanone derivatives predominantly found in ferns. [, , , , , ] These compounds are characterized by their indanone core structure and variations in the substituents at specific positions. This compound has been isolated from various fern species, including Hypolepis punctata and Coniogramme maxima. [, ]

Q2: What is the chemical structure and formula of this compound?

A2: this compound possesses the molecular formula C14H18O2. Its structure consists of an indan-1-one core with a methyl group at position 2, a hydroxymethyl group at position 3, and a dimethyl allyl group at position 6. [, , ]

Q3: Have there been any studies on the synthesis of this compound?

A3: Yes, researchers have successfully synthesized both racemic (±)-Pterosin D and its enantiomer (S)-Pterosin D. [, ] These syntheses often involve multi-step approaches utilizing various chemical transformations, such as Stille coupling reactions and intramolecular Diels-Alder reactions, to construct the desired indanone framework and introduce the specific substituents of this compound.

Q4: Has the conformation of this compound been studied?

A4: Yes, circular dichroism (CD) studies have been employed to investigate the conformation of this compound and other pterosins. [] These studies suggest that the hydroxyl group at the 3-position of this compound adopts a pseudoaxial conformation regardless of the configuration at the 2-position.

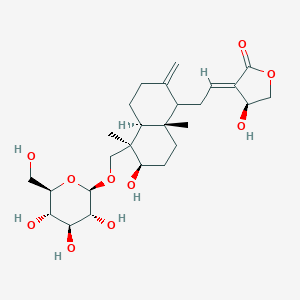

Q5: Are there any known glucosylated forms of this compound in nature?

A5: Yes, this compound can exist in glucosylated forms. Researchers have isolated (3R)-Pterosin D 3-O-β-d-glucopyranoside, a glucosylated derivative of this compound, from fern species like Ceratopteris thalictroides. [] This highlights the structural diversity of pterosins found in nature.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2E)-6-(acetyloxymethyl)-10,11-dihydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-8-yl] 2-methylprop-2-enoate](/img/structure/B208902.png)

![17-[(Z)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-1,2,4,5,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B209329.png)

![methyl (1S,4aS,7R,7aS)-4'-[1-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxyethyl]-5'-oxo-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[4a,7a-dihydro-1H-cyclopenta[c]pyran-7,2'-furan]-4-carboxylate](/img/structure/B210118.png)

![(1R,4S,5R,9S,10S,13R,15S)-15-Hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B210242.png)

![methyl (1S,4aS,7R,7aS)-5'-oxo-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4'-[(1S)-1-[(E)-3-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoyl]oxyethyl]spiro[4a,7a-dihydro-1H-cyclopenta[c]pyran-7,2'-furan]-4-carboxylate](/img/structure/B210384.png)

![(E)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid](/img/structure/B210585.png)